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Compound Name: 3-Methyl-2-benzoxazolinone

Cat. No.: B1265911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Methyl-2-benzoxazolinone is a heterocyclic organic compound belonging to the

benzoxazolinone class. Derivatives of this scaffold have garnered significant interest in

medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-

inflammatory, and potential as inhibitors of various enzymes.[1][2] A thorough understanding of

the physicochemical properties of 3-Methyl-2-benzoxazolinone is fundamental for its

application in drug design, formulation development, and toxicological assessment. This

technical guide provides an in-depth overview of its core physicochemical properties, detailed

experimental protocols for their determination, and a workflow for the characterization of such

compounds.

Physicochemical Properties of 3-Methyl-2-
benzoxazolinone
The key physicochemical parameters of 3-Methyl-2-benzoxazolinone are summarized in the

table below. These properties are crucial for predicting its behavior in biological systems and

for the design of new derivatives with optimized characteristics.
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Property Value Reference(s)

Molecular Formula C₈H₇NO₂ [3][4][5]

Molecular Weight 149.15 g/mol [3][5]

Melting Point 87 - 88 °C [1]

Boiling Point 290 °C [1]

Partition Coefficient (LogP) 1.39 [1]

Predicted XlogP 1.3 [4]

Standard Molar Enthalpy of

Formation (crystal, at T =

298.15 K)

-193.3 ± 2.6 kJ·mol⁻¹ [1]

Standard Molar Enthalpy of

Sublimation (at T = 298.15 K)
93.6 ± 1.0 kJ·mol⁻¹ [1]

Standard Molar Enthalpy of

Formation (gas, at T = 298.15

K)

-99.7 ± 2.8 kJ·mol⁻¹ [1]

Solubility Data not available

pKa Data not available

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of

physicochemical properties. The following sections describe the protocols for key experiments

cited in the characterization of 3-Methyl-2-benzoxazolinone and related compounds.

Determination of Thermodynamic Properties
1. Static-Bomb Combustion Calorimetry (for Enthalpy of Formation)

This technique is used to determine the standard molar enthalpy of formation in the solid state.

[1]
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Principle: A known mass of the sample is completely combusted in a high-pressure oxygen

atmosphere within a sealed container (the "bomb"). The heat released during combustion is

absorbed by a surrounding water bath, and the resulting temperature change is measured to

calculate the energy of combustion.[6][7]

Apparatus: A static-bomb calorimeter, a pellet press, an ignition system, and a high-precision

thermometer.[8][9]

Procedure:

A pellet of approximately 1 g of 3-Methyl-2-benzoxazolinone is prepared using a pellet

press and its mass is accurately recorded.[8]

The pellet is placed in a crucible inside the combustion bomb. An ignition wire of known

length and material (e.g., iron) is attached to the electrodes, making contact with the

sample.[9]

A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure

that the water formed during combustion is in the liquid state.[10]

The bomb is sealed and flushed with oxygen before being filled to a pressure of

approximately 30 atm.[9]

The bomb is submerged in a known volume of water in the calorimeter. The system is

allowed to reach thermal equilibrium.[10]

The initial temperature is recorded, and the sample is ignited by passing an electric

current through the wire.[8]

The temperature of the water bath is recorded at regular intervals until a maximum

temperature is reached and the system begins to cool.[10]

The energy of combustion is calculated from the temperature rise, taking into account the

heat capacity of the calorimeter (determined by calibrating with a standard substance like

benzoic acid) and corrections for the heat of formation of nitric acid and the combustion of

the ignition wire.[7] From this, the standard molar enthalpy of formation is derived.
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2. High-Temperature Calvet Microcalorimetry (for Enthalpy of Sublimation)

This method is employed to determine the standard molar enthalpy of sublimation.[1]

Principle: A Calvet microcalorimeter measures the heat flow associated with a physical or

chemical process. For sublimation, the heat required to transform the solid sample into a gas

at a constant temperature is measured.[11]

Apparatus: A Calvet-type microcalorimeter equipped with a vacuum system.[11]

Procedure:

A small amount of the sample (1-5 mg) is placed in a sample cell.[11]

The sample cell and a corresponding reference cell are placed in the differential

microcalorimeter.[11]

The system is brought to the desired temperature (e.g., 298.15 K) and allowed to stabilize.

The sample cell is then evacuated to a low pressure (e.g., ~0.13 Pa) to induce

sublimation.[11]

The heat flow associated with the endothermic process of sublimation is recorded as a

peak over time.[11]

The area under the peak is proportional to the total heat of sublimation. The calorimeter is

calibrated using an electrical calibration (Joule effect) or a substance with a known

enthalpy of sublimation.[11]

The molar enthalpy of sublimation is calculated from the integrated heat flow and the

molar mass of the sample.[11]

Determination of Partition Coefficient (LogP)
Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition

coefficient (LogP).[12]
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Principle: The compound is distributed between two immiscible liquid phases, typically n-

octanol and water, at equilibrium. The ratio of the concentration of the compound in the

organic phase to its concentration in the aqueous phase is the partition coefficient.[12][13]

Apparatus: Volumetric flasks, separatory funnels or vials, a mechanical shaker, and an

analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or

HPLC).[13]

Procedure:

n-Octanol and a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) are mutually

saturated by shaking them together for 24 hours, followed by separation of the two

phases.[14]

A stock solution of 3-Methyl-2-benzoxazolinone is prepared in a suitable solvent (e.g.,

DMSO).[14]

A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol

and aqueous buffer in a vial.[14]

The vial is securely capped and shaken gently for a sufficient time to allow equilibrium to

be reached (e.g., 24 hours).[14]

The mixture is then centrifuged to ensure complete separation of the two phases.

The concentration of 3-Methyl-2-benzoxazolinone in both the n-octanol and aqueous

phases is determined using a suitable analytical technique.

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[12]

Visualizations
Experimental Workflow for Physicochemical
Characterization
The following diagram illustrates a typical workflow for the experimental determination of the

key physicochemical properties of a compound like 3-Methyl-2-benzoxazolinone.
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Workflow for Physicochemical Characterization

Compound Synthesis & Purification
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Caption: Workflow for the physicochemical characterization of 3-Methyl-2-benzoxazolinone.
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Biological Activity Context
While specific signaling pathways for 3-Methyl-2-benzoxazolinone are not yet fully elucidated,

the broader class of benzoxazolinone derivatives has been shown to interact with several

biological targets. For instance, some derivatives exhibit inhibitory activity against aldose

reductase, an enzyme implicated in diabetic complications. Others have shown anti-

inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.

Further research is required to delineate the precise mechanism of action and signaling

pathways modulated by 3-Methyl-2-benzoxazolinone itself.

Conclusion
This technical guide provides a consolidated overview of the known physicochemical properties

of 3-Methyl-2-benzoxazolinone, supported by detailed experimental protocols. The presented

data is vital for researchers in the fields of medicinal chemistry and drug development, offering

a foundational understanding for future studies involving this compound. While key parameters

such as melting point, boiling point, partition coefficient, and thermodynamic properties have

been experimentally determined, further investigation into its solubility in various

pharmaceutically relevant solvents and its pKa value is warranted to complete its

physicochemical profile. The provided workflow serves as a comprehensive roadmap for the

characterization of this and similar molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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